molecular formula C18H20N2O3S B2779198 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide CAS No. 1207035-90-2

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide

Cat. No.: B2779198
CAS No.: 1207035-90-2
M. Wt: 344.43
InChI Key: NAXZVYRDAVIZJK-UHFFFAOYSA-N
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Description

This compound features a benzoxazepin core (a seven-membered heterocyclic ring fused to a benzene moiety) substituted with an ethyl group at position 5, two methyl groups at position 3, and a ketone at position 4. The critical functional group distinguishing this molecule is the thiophene-3-carboxamide substituent at position 5. Thiophene, a sulfur-containing aromatic ring, may enhance electronic interactions in biological systems compared to purely hydrocarbon-based substituents.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-20-14-6-5-13(19-16(21)12-7-8-24-10-12)9-15(14)23-11-18(2,3)17(20)22/h5-10H,4,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXZVYRDAVIZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CSC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide typically involves multiple steps. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the oxazepine ring . The thiophene ring is then introduced through a series of substitution reactions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Substituent Analysis

Compound Name Substituent Group Molecular Formula Molecular Weight Key Implications
Target Compound : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide Thiophene-3-carboxamide C₂₁H₂₃N₂O₃S* 383.49* Thiophene’s aromaticity and sulfur atom may improve binding to hydrophobic pockets or metal-containing active sites.
Analog 1 : N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide 2-(Trifluoromethyl)benzamide C₂₄H₂₆F₃N₂O₃ 463.47 The trifluoromethyl group increases lipophilicity and metabolic stability, potentially enhancing bioavailability.
Analog 2 : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide 3,4-Dimethylbenzenesulfonamide + trifluoroethyl C₂₃H₂₇F₃N₂O₄S 484.53 Sulfonamide groups are strong hydrogen bond donors/acceptors, potentially improving target affinity.
Analog 3 : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide 3,4-Dimethoxybenzamide C₂₂H₂₆N₂O₅ 398.45 Methoxy groups enhance solubility but may reduce membrane permeability due to increased polarity.

Structural and Functional Implications

  • Solubility and Bioavailability : The sulfonamide in Analog 2 may improve aqueous solubility compared to the thiophene-carboxamide, though the trifluoroethyl group could counterbalance this by increasing hydrophobicity .

Research Findings and Limitations

  • Data Gaps: No direct activity data (e.g., IC₅₀, binding constants) are available in the provided evidence. Comparisons rely on structural inferences.
  • Synthetic Feasibility : The thiophene-carboxamide group may offer simpler synthetic routes compared to the sulfonamide in Analog 2, which requires sulfonation steps .
  • Target Selectivity : The thiophene substituent’s smaller size compared to the benzamide groups in Analogs 1 and 3 could allow better penetration into sterically constrained binding sites .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 921543-12-6
Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Inhibition of Squalene Synthase :
    • This compound has been studied for its ability to inhibit squalene synthase (SQS), an enzyme involved in cholesterol biosynthesis. Inhibitors of SQS can potentially lower cholesterol levels and are of interest in treating hypercholesterolemia. In vitro studies have shown that derivatives related to this compound exhibit low nanomolar IC50 values against SQS prepared from HepG2 cells .
  • Antitumor Activity :
    • Preliminary studies suggest that compounds with structural similarities to N-(5-ethyl-3,3-dimethyl-4-oxo...) may possess antitumor properties. For instance, other benzoxazepine derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . The mechanism may involve programmed cell death pathways influenced by the compound's interaction with specific cellular targets.

The exact mechanism of action for N-(5-ethyl-3,3-dimethyl...) remains under investigation. However, it is hypothesized that its biological activity may be linked to:

  • Sterol Biosynthesis Inhibition : By inhibiting SQS and other enzymes in the cholesterol synthesis pathway, the compound may disrupt lipid metabolism in cancer cells and pathogens like Leishmania .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Cholesterol Synthesis Inhibition :
    • A study involving a series of benzoxazepine derivatives found that some compounds effectively inhibited cholesterol synthesis in rat liver models, with ED50 values indicating significant potency .
  • Antiparasitic Activity :
    • Compounds structurally related to N-(5-ethyl...) were tested against Leishmania amazonensis and exhibited potent noncompetitive inhibition of SQS with IC50 values in the low nanomolar range. This suggests a potential therapeutic application for treating parasitic infections .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMF85% yield
Coupling ReagentEDCI/DMAP78% yield
Temperature0–5°C (amide coupling)Reduced hydrolysis

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Use orthogonal analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the benzoxazepine ring (e.g., δ 4.2–5.0 ppm for oxazepine protons) and thiophene carboxamide (δ 7.5–8.2 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C20H21N2O3SC_{20}H_{21}N_2O_3S) .
  • IR Spectroscopy : Identify carbonyl stretches (1680–1720 cm1^{-1}) and NH/OH bands (3200–3400 cm1^{-1}) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Core Modifications : Synthesize analogs with variations in the benzoxazepine ring (e.g., substituents at C3/C5) or thiophene moiety (e.g., halogenation at C2/C5) .

Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzymatic inhibition assays. Compare IC50_{50} values to establish SAR trends .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins. Validate with mutagenesis studies .

Q. Table 2: Example SAR Data for Analogous Compounds

Compound ModificationIC50_{50} (nM)Binding Affinity (ΔG, kcal/mol)
Ethyl → Propyl (C5)120-8.2
Thiophene → Furan (C3)450-6.8

Advanced: How to address contradictions in reported biological activity data for this compound?

Methodological Answer:

Orthogonal Assays : Replicate results using alternative methods (e.g., SPR vs. ITC for binding affinity measurements) .

Meta-Analysis : Compare datasets across studies for variables like buffer conditions (pH, ionic strength) or cell lines (HEK293 vs. HeLa) .

Structural Elucidation : Use X-ray crystallography to resolve binding modes and identify conformational changes affecting activity .

Advanced: What strategies are effective for optimizing solubility and bioavailability?

Methodological Answer:

Salt Formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility. Use shake-flask methods to measure pH-dependent solubility .

Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide moiety for improved membrane permeability .

Lipophilicity Adjustment : Modify substituents (e.g., replace ethyl with polar groups) to lower logP. Validate via octanol-water partition assays .

Basic: What are the key considerations for stability studies under experimental conditions?

Methodological Answer:

Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via UPLC-MS. Identify major degradation products (e.g., hydrolysis of the oxazepine ring) .

Storage Recommendations : Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation. Use amber vials for light-sensitive samples .

Advanced: How to identify and validate molecular targets for this compound?

Methodological Answer:

Chemoproteomics : Use affinity-based probes (biotinylated analogs) to pull down interacting proteins from cell lysates. Confirm via Western blot or SILAC .

CRISPR Screening : Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity .

Pathway Analysis : Integrate RNA-seq data to map affected pathways (e.g., MAPK/ERK) and validate with phospho-specific antibodies .

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